Bienvenue dans la boutique en ligne BenchChem!

(R)-(+)-Celiprolol-d9hydrochloride

LC-MS/MS Bioanalysis Internal Standard

(R)-(+)-Celiprolol-d9 hydrochloride is a high-purity, deuterium-labeled analog essential for LC-MS/MS bioanalysis. Its +9 Da mass shift and enantiomeric purity ensure precise quantification of (R)-celiprolol in complex matrices, mitigating matrix effects and meeting FDA/EMA requirements for bioequivalence studies. Ideal for pharmacokinetic and drug-drug interaction research.

Molecular Formula C20H34ClN3O4
Molecular Weight 425.0 g/mol
Cat. No. B590290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Celiprolol-d9hydrochloride
SynonymsN’-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea-d9 Hydrochloride;  (+)-(R)-Celiprolol-d9 Hydrochloride;  (+)-Celiprolol-d9 Hydrochloride;  (R)-Celiprolol-d9 Hydrochloride;  d-Celiprolol-d9 Hydrochloride; 
Molecular FormulaC20H34ClN3O4
Molecular Weight425.0 g/mol
Structural Identifiers
InChIInChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3;
InChIKeyVKJHTUVLJYWAEY-ZRKVMCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Prioritize (R)-(+)-Celiprolol-d9 Hydrochloride for Cardiovascular Bioanalysis


(R)-(+)-Celiprolol-d9 hydrochloride is a deuterium-labeled analog of the β1-selective adrenoceptor antagonist celiprolol, in which nine hydrogen atoms on the tert-butyl group are replaced with deuterium . This chiral, isotopically enriched compound (CAS 1330045-90-3) exhibits a molecular mass shift of +9 Da relative to unlabeled (R)-(+)-celiprolol , serving as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of celiprolol in complex biological matrices via LC-MS/MS . Its synthesis via the (R)-glyceraldehyde route confirms absolute stereochemistry [1], while its 98% purity supports robust method validation in pharmacokinetic and bioequivalence studies [2].

Critical Differentiation: Why Unlabeled or Alternative Isotopologues Cannot Substitute (R)-(+)-Celiprolol-d9 Hydrochloride


Substituting (R)-(+)-Celiprolol-d9 with unlabeled celiprolol, racemic mixtures, or alternative deuterated forms introduces significant analytical error and misrepresents biological behavior. Unlabeled celiprolol cannot serve as an internal standard in LC-MS/MS due to its identical mass and co-elution . Other β-blockers, such as atenolol or metoprolol, exhibit distinct chromatographic properties and different pharmacokinetic profiles, rendering them unsuitable for accurate celiprolol quantification [1]. Furthermore, the chiral nature of celiprolol is critical: (R)-(+)- and (S)-(-)-enantiomers display differential transport (e.g., efflux ratios of 8.96 vs. 3.42 in Caco-2 cells [2]) and, while their urinary excretion is similar [3], their distinct behavior in biological systems necessitates the use of an enantiomerically pure, isotopically matched internal standard. The nine-deuterium label ensures a robust mass shift and minimizes isotopic interference, a requirement for validated bioanalytical methods supporting regulatory submissions [4].

Quantitative Head-to-Head Evidence: (R)-(+)-Celiprolol-d9 Hydrochloride vs. Closest Analogs


Mass Spectrometric Discrimination: Deuterium-Induced +9 Da Shift vs. Unlabeled Celiprolol

The incorporation of nine deuterium atoms into (R)-(+)-Celiprolol-d9 hydrochloride increases its molecular weight by 9 Da relative to the unlabeled (R)-(+)-celiprolol hydrochloride (MW 416.01 vs. 425.01 for the d9 form) . This mass shift is sufficient for baseline separation in MS analysis, preventing spectral overlap . In contrast, using a structural analog like metoprolol as an internal standard introduces a different fragmentation pattern (m/z 380→251 for celiprolol vs. m/z 267→145 for atenolol [1]), compromising quantification accuracy due to differential ionization efficiency and matrix effects.

LC-MS/MS Bioanalysis Internal Standard

Enantioselective Transport: (R)-(+)-Celiprolol Exhibits 2.6-Fold Higher Efflux Ratio vs. (S)-(-)-Celiprolol

In bidirectional transport studies across Caco-2 cell monolayers, a model of human intestinal epithelium, (R)-(+)-celiprolol demonstrated a significantly higher efflux ratio (ER) of 8.96 compared to 3.42 for (S)-(-)-celiprolol at a concentration of 96.0 μM [1]. This 2.6-fold difference indicates that the (R)-enantiomer is a better substrate for the efflux transporter P-glycoprotein (P-gp). In contrast, racemic atenolol, sotalol, metoprolol, and propafenone showed no enantioselective transport under the same conditions [1].

Enantioselective Transport Caco-2 Permeability P-glycoprotein

Quantitative Sensitivity in Human Plasma: LC-MS/MS Method Validated to 1 pg/mL with Deuterated Internal Standard

A validated LC-MS/MS method utilizing a deuterated internal standard achieved a lower limit of quantification (LLOQ) of 1 pg/mL for celiprolol in human plasma [1]. This sensitivity enabled the elucidation of pharmacokinetic profiles in a cassette cold-microdosing study, where plasma concentrations are extremely low. In comparison, earlier HPLC methods with fluorimetric detection reported detection limits of 1.5 ng/mL for celiprolol enantiomers [2], representing a 1500-fold improvement in sensitivity afforded by the LC-MS/MS approach with a SIL-IS.

Microdosing Pharmacokinetics Method Validation

Chiral Resolution: Baseline Separation of (R)- and (S)-Celiprolol Enantiomers for Accurate Quantification

The enantiomers of celiprolol can be resolved on a cellulose tris-3,5-dimethylphenyl carbamate chiral stationary phase (CHIRALCEL-OD) with a maximum stereochemical resolution (Rs) of 2.94 [1]. This resolution is sufficient for baseline separation and accurate quantification of each enantiomer in biological fluids. The absolute configuration of (+)-celiprolol was unambiguously assigned as (R) based on a 9-step synthesis from (R)-glyceraldehyde and confirmed by Cupra-A CD-spectra [2]. This established stereochemistry underpins the use of (R)-(+)-Celiprolol-d9 as a chiral-specific internal standard.

Chiral Chromatography Enantiomeric Purity HPLC

Pharmacological Differentiation: (R)-(+)-Celiprolol's β1-Selectivity and Vasodilatory Profile vs. Atenolol

Celiprolol distinguishes itself from other β-blockers like atenolol through a unique pharmacodynamic profile: it is 3-4 times more potent as a β1-antagonist than atenolol while also exhibiting mild β2-agonism and direct vasodilatory properties [1]. Preclinical studies confirm that celiprolol does not induce bronchoconstriction and lacks the cardiodepressant effects typical of atenolol [2]. In pithed rats, celiprolol's intrinsic sympathomimetic activity (ISA) was demonstrated at much lower doses than pindolol, and it was completely blocked by propranolol, indicating a β1-partial agonist mechanism [3].

β1-Selectivity β2-Agonism Vasodilation

Validated Use Cases: Where (R)-(+)-Celiprolol-d9 Hydrochloride Delivers Quantifiable Advantage


Regulatory-Compliant Bioanalytical Method Validation for ANDA Submissions

When developing a bioequivalence study for a generic celiprolol formulation, the FDA and EMA require the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction variability [1]. (R)-(+)-Celiprolol-d9 hydrochloride, with its +9 Da mass shift and high isotopic purity, directly meets these regulatory guidelines [2]. Its use in a validated LC-MS/MS method, such as the one achieving an LLOQ of 1 pg/mL [3], ensures that the method's accuracy and precision are defensible during regulatory review, mitigating the risk of method rejection and costly study repetition.

Enantioselective Pharmacokinetic Studies in Drug-Drug Interaction Trials

Celiprolol is a known substrate of the efflux transporter P-glycoprotein (P-gp), and its (R)-enantiomer exhibits a significantly higher efflux ratio (8.96) than the (S)-enantiomer (3.42) in Caco-2 models [4]. To accurately assess the impact of a co-administered P-gp inhibitor on the systemic exposure of celiprolol, researchers must employ an enantiomerically pure, deuterated internal standard. (R)-(+)-Celiprolol-d9 hydrochloride enables the precise, stereospecific quantification of the (R)-enantiomer in plasma, isolating the P-gp-mediated component of the drug-drug interaction from other pharmacokinetic variables [4].

Cold Microdosing Studies for Early-Phase Clinical Development

The 'cold' microdosing approach involves administering sub-pharmacological doses of a drug candidate to obtain preliminary human pharmacokinetic data. This requires an analytical method with extreme sensitivity. The LC-MS/MS method using a deuterated celiprolol internal standard, validated to an LLOQ of 1 pg/mL in human plasma [3], is directly applicable to such studies. (R)-(+)-Celiprolol-d9 hydrochloride is the critical enabling component for achieving this pg/mL sensitivity, allowing researchers to generate meaningful PK parameters from microdose studies, thereby de-risking and accelerating the early-phase development of new celiprolol-based therapies [3].

Investigation of Stereospecific Metabolism and Disposition

While the renal excretion of (R)- and (S)-celiprolol is comparable in healthy volunteers (~9.8% vs. 9.5% of dose) [5], the differential transport observed in vitro [4] suggests potential stereoselectivity in absorption or distribution under certain conditions (e.g., renal impairment). Researchers investigating the metabolic fate or tissue distribution of celiprolol can use (R)-(+)-Celiprolol-d9 as a tracer to distinguish the administered compound from endogenous substances and to monitor potential chiral inversion or stereospecific metabolite formation, leveraging the +9 Da mass shift for unequivocal identification in high-resolution mass spectrometry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-Celiprolol-d9hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.